molecular formula C15H19N3 B7567769 N-(2-cyclopentylethyl)quinoxalin-2-amine

N-(2-cyclopentylethyl)quinoxalin-2-amine

Cat. No. B7567769
M. Wt: 241.33 g/mol
InChI Key: XOBXYRMBLQJPON-UHFFFAOYSA-N
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Description

N-(2-cyclopentylethyl)quinoxalin-2-amine is a chemical compound that belongs to the family of quinoxaline derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

N-(2-cyclopentylethyl)quinoxalin-2-amine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit activity against various biological targets such as GABA-A receptors, AMPA receptors, and NMDA receptors. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.

Mechanism of Action

The mechanism of action of N-(2-cyclopentylethyl)quinoxalin-2-amine involves its interaction with various biological targets. It has been found to act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA. It has also been found to block the activity of AMPA receptors and NMDA receptors, leading to a decrease in glutamate-mediated neurotransmission.
Biochemical and Physiological Effects:
N-(2-cyclopentylethyl)quinoxalin-2-amine has been found to exhibit various biochemical and physiological effects. It has been found to enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability. It has also been found to decrease glutamate-mediated neurotransmission, leading to a decrease in neuronal activity. These effects have been linked to its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-cyclopentylethyl)quinoxalin-2-amine in lab experiments include its high potency and selectivity for various biological targets. It also exhibits good pharmacokinetic properties, making it suitable for in vivo studies. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of N-(2-cyclopentylethyl)quinoxalin-2-amine. One potential direction is to study its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another potential direction is to study its potential use in the treatment of other disorders such as schizophrenia and Alzheimer's disease. Further studies are also needed to determine its safety and efficacy in humans and to develop more potent and selective derivatives.

Synthesis Methods

The synthesis method of N-(2-cyclopentylethyl)quinoxalin-2-amine involves the reaction of 2,3-dichloroquinoxaline with 2-cyclopentylethylamine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and purification methods.

properties

IUPAC Name

N-(2-cyclopentylethyl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-6-12(5-1)9-10-16-15-11-17-13-7-3-4-8-14(13)18-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBXYRMBLQJPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCNC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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